molecular formula C10H15N3 B13344635 (2-Cyclopentylpyrimidin-4-yl)methanamine

(2-Cyclopentylpyrimidin-4-yl)methanamine

Cat. No.: B13344635
M. Wt: 177.25 g/mol
InChI Key: HGDNLZGNIQNXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopentylpyrimidin-4-yl)methanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

(2-Cyclopentylpyrimidin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopentylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance and influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2-cyclopentylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-7-9-5-6-12-10(13-9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2

InChI Key

HGDNLZGNIQNXSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=CC(=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.